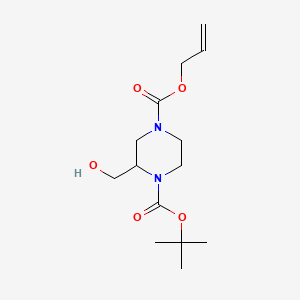

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H24N2O5. This compound features a piperazine ring substituted with allyl, tert-butyl, and hydroxymethyl groups, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the allyl and tert-butyl groups through alkylation reactions. The hydroxymethyl group is usually introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced under hydrogenation conditions to modify the allyl group.

Substitution: Nucleophilic substitution reactions can occur at the allyl or hydroxymethyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxyl group, forming a carboxylic acid derivative.

Reduction: Saturation of the allyl group to form a propyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in various chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

- 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Uniqueness

Compared to similar compounds, 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to the presence of the allyl group, which can undergo specific chemical reactions not possible with benzyl-substituted analogs. This provides additional versatility in synthetic applications and potential biological activities.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

- Molecular Formula : C14H24N2O5

- Molecular Weight : 288.35 g/mol

- CAS Number : 557056-07-2

- Physical Form : Typically appears as a white or colorless to yellow solid or liquid.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and antioxidant activity. Notably, studies have shown:

- Cholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition kinetics suggest a mixed-type reversible inhibition mechanism .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, as evidenced by high activity in assays like ABTS and FRAP. These assays measure the ability to scavenge free radicals and reduce oxidative stress in biological systems .

Antioxidant Activity

The antioxidant capacity of this compound can be summarized as follows:

| Assay Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| ABTS Scavenging | 19.6 ± 0.8 | Trolox | 91.8 ± 0.3 |

| FRAP | 6.23 ± 0.33 | BHT | Similar |

These results indicate that the compound may be several times more effective than Trolox, a common standard for antioxidant activity .

Cholinesterase Inhibition Studies

The inhibition effects on AChE and BChE were evaluated, with findings indicating that:

- The compound showed lower inhibitory activity compared to tacrine but was still effective against both enzymes.

| Enzyme Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 50 ± 5 | Tacrine | ~0.084 |

| Butyrylcholinesterase (BChE) | 13.6 ± 1.2 | Tacrine | ~0.084 |

These findings suggest potential therapeutic applications in cognitive disorders .

Study on Neuroprotective Effects

A study conducted on mice models demonstrated that derivatives of piperazine compounds, including the target compound, significantly reduced lipid peroxidation and exhibited neuroprotective effects against oxidative stress-related damage. The results indicated a correlation between structure modifications and enhanced biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the piperazine ring significantly influenced both cholinesterase inhibition and antioxidant activities. For instance, substituents on the nitrogen atom of the piperazine ring were found to enhance binding affinity towards AChE, suggesting avenues for further drug development .

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O5/c1-5-8-20-12(18)15-6-7-16(11(9-15)10-17)13(19)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBRFAFKEZDMJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677557 |

Source

|

| Record name | 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-80-9 |

Source

|

| Record name | 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.